WHI-P180 hydrochloride

Catalog No.
S003187
CAS No.
M.F
C16H16ClN3O3
M. Wt
333.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WHI-P180 hydrochloride

Product Name

WHI-P180 hydrochloride

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

InChI

InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10;/h3-9,20H,1-2H3,(H,17,18,19);1H

InChI Key

MJLLZROGIFJFJJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl

Synonyms

3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol hydrochloride

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl

WHI-P180 hydrochloride is a potent EGFR and Cdk2 inhibitors with IC50 of 4.0 and 1.0 uM, respectively.IC50 Value: 1 uM (Cdk2); 4 uM (EGFR)Target: EGFR; CDK2in vitro: WHI-P180 moderately inhibited ABCG2 function, exhibiting weak phototoxicity [1].in vivo: The elimination half-life of WHI-P180 in CD-1 mice (BALB/ c mice) following i.v., i.p., or p.o. administration was less than 10 min. Systemic clearance of WHI-P180 was 6742 mL/h/kg in CD-I mice and 8188 mL/h/kg in BALB/c mice. Notably, WHI-P180, when administered in two consecutive nontoxic i.p. bolus doses of 25 mg/kg, inhibited IgE/antigen-induced vascular hyperpermeability in a well-characterized murine model of passive cutaneous anaphylaxis [2].

Immunology

Application Summary: WHI-P180 hydrochloride is primarily used as an inhibitor of IgE-mediated mast cell responses to allergens both in vitro and in vivo . It’s particularly significant in the study of allergic reactions and asthma.

Methods of Application: In immunological studies, WHI-P180 hydrochloride is applied to mast cell cultures or used in animal models to assess its inhibitory effects on IgE-mediated responses. The compound is typically dissolved in DMSO for in vitro applications or administered intraperitoneally in animal models.

Oncology

Application Summary: In oncology, WHI-P180 hydrochloride is explored for its potential as a multi-kinase inhibitor, affecting kinases like RET and KDR, which are implicated in cancer progression .

Methods of Application: WHI-P180 hydrochloride is used in various cancer cell lines to investigate its efficacy in inhibiting kinase activity. The compound’s effects on cell proliferation and apoptosis are measured using assays like MTT and flow cytometry.

Results and Outcomes: Studies have reported that WHI-P180 hydrochloride can inhibit tumor cell growth and induce apoptosis, suggesting its utility as a therapeutic agent in cancer treatment .

Neurology

Application Summary: In neurological research, WHI-P180 hydrochloride’s role as a kinase inhibitor is of interest due to the involvement of kinases in neurodegenerative diseases .

Methods of Application: Neurological applications involve treating neuronal cultures with WHI-P180 hydrochloride or administering it to animal models of neurodegeneration. The focus is on assessing neuroprotective effects and changes in kinase activity.

Results and Outcomes: Initial findings suggest that WHI-P180 hydrochloride may offer neuroprotective benefits by modulating kinase pathways involved in neurodegenerative processes .

Cardiology

Methods of Application: Cardiological research would involve applying WHI-P180 hydrochloride to cardiac myocyte cultures or in vivo heart models to study its effects on cardiac kinase signaling pathways.

Results and Outcomes: Potential outcomes could include altered cardiac myocyte growth and survival, impacting heart disease progression.

Endocrinology

Application Summary: WHI-P180 hydrochloride may influence endocrine-related kinases, affecting hormone signaling pathways and endocrine tumor growth .

Methods of Application: Endocrine applications would involve treating endocrine cell lines or animal models with WHI-P180 hydrochloride to observe changes in hormone signaling and cell proliferation.

Pharmacology

Application Summary: Pharmacologically, WHI-P180 hydrochloride is studied for its inhibitory effects on IgE and kinases, which could lead to new therapeutic approaches for diseases like hypersensitivity and cancer .

Methods of Application: In pharmacological studies, WHI-P180 hydrochloride is tested in various assays to determine its efficacy, specificity, and potential side effects as a drug candidate.

Results and Outcomes: Research indicates that WHI-P180 hydrochloride has a favorable profile as a drug candidate due to its potent inhibitory action and the possibility of targeting multiple disease pathways .

Dermatology

Application Summary: WHI-P180 hydrochloride has been investigated for its effects on skin-related allergic reactions, particularly those mediated by IgE. Its role in dermatological conditions like atopic dermatitis and urticaria is of interest.

Methods of Application: In dermatological studies, WHI-P180 hydrochloride is applied topically to affected skin areas in animal models or used in human skin cell cultures to evaluate its anti-inflammatory and anti-allergic properties.

Results and Outcomes: The compound has shown potential in reducing skin inflammation and allergic responses, indicating its therapeutic promise for dermatological applications .

Respiratory Medicine

Application Summary: WHI-P180 hydrochloride’s inhibition of mast cell degranulation makes it a candidate for treating respiratory conditions like asthma, where IgE-mediated responses play a significant role.

Methods of Application: Respiratory applications involve administering WHI-P180 hydrochloride via inhalation in animal models of asthma to assess its effects on airway inflammation and hyper-responsiveness.

Results and Outcomes: Preliminary results suggest that WHI-P180 hydrochloride can alleviate airway inflammation and improve respiratory function in models of allergic asthma .

Gastroenterology

Application Summary: In gastroenterology, WHI-P180 hydrochloride is explored for its potential to treat IgE-mediated food allergies and associated gastrointestinal symptoms.

Methods of Application: The compound is administered orally in animal models of food allergy to observe its impact on gastrointestinal inflammation and hypersensitivity.

Results and Outcomes: Studies have indicated that WHI-P180 hydrochloride may reduce gastrointestinal allergic reactions and improve symptoms related to food allergies .

Rheumatology

Application Summary: WHI-P180 hydrochloride’s kinase inhibition properties are relevant in rheumatology for the treatment of autoimmune diseases, where kinase signaling is implicated in inflammation and joint destruction.

Methods of Application: Rheumatological research involves using WHI-P180 hydrochloride in cell cultures of synovial cells or in animal models of arthritis to study its anti-inflammatory and disease-modifying effects.

Results and Outcomes: The inhibitor has demonstrated potential in reducing inflammatory cytokine production and protecting joint integrity in models of rheumatic diseases .

Ophthalmology

Application Summary: The compound’s effects on IgE-mediated allergic conjunctivitis and other ocular allergies are studied due to its mast cell inhibitory action.

Methods of Application: Ophthalmological studies typically involve topical application of WHI-P180 hydrochloride to the eyes of animal models with induced allergic conjunctivitis.

Results and Outcomes: Results have shown that WHI-P180 hydrochloride can decrease ocular inflammation and allergic symptoms, suggesting its utility in treating eye allergies .

Infectious Diseases

Application Summary: WHI-P180 hydrochloride’s impact on immune responses makes it a subject of interest in the context of infectious diseases, particularly those where the immune system plays a critical role in disease progression.

Methods of Application: In studies of infectious diseases, WHI-P180 hydrochloride is used to modulate immune responses in vitro or in animal models to understand its effects on infection outcomes.

Results and Outcomes: Research is ongoing to determine the compound’s potential in enhancing immune defense mechanisms against various pathogens .

WHI-P180 hydrochloride, also known as Janex 3 hydrochloride, is a synthetic compound that functions primarily as a multi-kinase inhibitor. Its chemical formula is C16H16ClN3O3, and it has a molecular weight of approximately 345.77 g/mol. This compound is notable for its ability to inhibit several key kinases involved in various cellular signaling pathways, particularly the rearranged during transfection (RET) kinase, the kinase insert domain receptor (KDR), and the epidermal growth factor receptor (EGFR) .

WHI-P180 hydrochloride functions as a multi-kinase inhibitor, particularly targeting RET, KDR, and EGFR kinases [].

  • RET kinase is associated with medullary thyroid carcinoma, a type of thyroid cancer [].
  • KDR (kinase insert domain receptor), also known as VEGFR2, is involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth [].
  • EGFR (epidermal growth factor receptor) is another important signaling pathway in various cancers [].

By inhibiting these kinases, WHI-P180 hydrochloride disrupts the signaling cascades that promote cancer cell growth and survival.

  • Information on the safety profile and potential hazards of WHI-P180 hydrochloride is limited due to the ongoing research phase.
  • As with any new compound, proper handling and safety precautions are essential in research settings.
Typical of small molecule inhibitors. It primarily acts by binding to the ATP-binding sites of kinases, thereby inhibiting their activity. The inhibition of RET and KDR occurs with half-maximal inhibitory concentrations (IC50) of 5 nM and 66 nM, respectively, while its IC50 for EGFR is around 4 μM . The compound's mechanism involves competitive inhibition, where it competes with ATP for binding to the active site of these kinases.

The biological activity of WHI-P180 hydrochloride has been extensively studied in vitro and in vivo. It exhibits significant anti-proliferative effects on various cancer cell lines due to its ability to inhibit critical signaling pathways that promote cell growth and survival. The compound has shown efficacy against tumors that depend on RET signaling, making it a candidate for targeted cancer therapies . Additionally, WHI-P180 hydrochloride has been observed to induce apoptosis in cancer cells by modulating downstream signaling pathways associated with cell cycle regulation.

  • Formation of Key Intermediates: Initial reactions often involve the formation of substituted aromatic rings.
  • Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of WHI-P180.
  • Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form to enhance solubility and stability.

Specific details on the synthetic route can vary based on the method employed by different research groups or pharmaceutical companies .

WHI-P180 hydrochloride is primarily utilized in research settings as a tool compound for studying kinase signaling pathways in cancer biology. Its applications include:

  • Cancer Research: Investigating the role of RET and KDR in tumorigenesis.
  • Drug Development: Serving as a lead compound for developing new anti-cancer therapies targeting multi-kinase inhibition.
  • Biochemical Assays: Used in assays to evaluate kinase activity and the effects of inhibition on cellular processes.

Studies have shown that WHI-P180 hydrochloride interacts with multiple kinases beyond RET and KDR, including cyclin-dependent kinases (CDKs). This broad spectrum of activity suggests potential off-target effects that may influence its therapeutic profile. Interaction studies often focus on understanding how WHI-P180 affects downstream signaling pathways and cellular responses in various cancer types .

WHI-P180 hydrochloride shares structural and functional similarities with several other multi-kinase inhibitors. Here are some notable comparisons:

Compound NameTarget KinasesIC50 Values (nM)Unique Features
WHI-P180 HydrochlorideRET, KDR, EGFR5 (RET), 66 (KDR), 4000 (EGFR)Broad spectrum kinase inhibition
SorafenibBRAF, VEGFR~10 (BRAF), ~40 (VEGFR)Primarily used for renal cell carcinoma
LapatinibEGFR, HER2~30 (EGFR), ~50 (HER2)Selective for HER2-positive cancers
RegorafenibRAF kinases, VEGFR~10 (RAF), ~20 (VEGFR)Approved for colorectal cancer

WHI-P180 hydrochloride is unique due to its potent inhibition of RET alongside other kinases, making it particularly valuable in contexts where RET signaling is implicated in tumorigenesis .

Synthetic Pathways and Optimization

The synthesis of WHI-P180 hydrochloride follows established quinazoline synthetic methodologies, beginning with the construction of the core 6,7-dimethoxyquinazoline scaffold [17] [20]. The primary synthetic approach involves the formation of 4-chloro-6,7-dimethoxyquinazoline as a key intermediate, which is subsequently subjected to nucleophilic aromatic substitution with 3-aminophenol [22] [25].

The initial step requires the preparation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one from appropriately substituted anthranilic acid derivatives through cyclization with formamide under elevated temperatures [20] [26]. This quinazolinone intermediate undergoes chlorination using phosphoryl trichloride in the presence of N,N-dimethylformamide as an activating agent [22] [25]. The chlorination reaction proceeds under reflux conditions for approximately 6 hours, yielding 4-chloro-6,7-dimethoxyquinazoline in 98% yield [22].

The subsequent nucleophilic substitution reaction involves treating 4-chloro-6,7-dimethoxyquinazoline with 3-aminophenol under basic conditions [17] [21]. This transformation typically employs potassium carbonate or sodium hydroxide as the base in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide [21] [23]. The reaction proceeds through an addition-elimination mechanism, with the phenolic amine acting as the nucleophile displacing the chloride substituent [17] [24].

Optimization studies have demonstrated that reaction temperatures between 120-140°C provide optimal conversion rates while minimizing side product formation [21] [24]. The use of microwave-assisted synthesis has been explored, showing potential for reducing reaction times from several hours to 30-60 minutes while maintaining comparable yields [24] [17].

The final hydrochloride salt formation involves treatment of the free base with anhydrous hydrogen chloride gas in an appropriate organic solvent, typically isopropanol or ethanol [2] [14]. This process ensures complete protonation and crystallization of the desired hydrochloride salt form [12] [14].

Purity Analysis and Quality Control Standards

Commercial preparations of WHI-P180 hydrochloride consistently achieve purity levels exceeding 97% as determined by high-performance liquid chromatography analysis [1] [10] [12]. The analytical standards employed for quality control encompass multiple complementary techniques to ensure comprehensive characterization [9] [11].

High-performance liquid chromatography represents the primary analytical method for purity determination, utilizing reversed-phase conditions with ultraviolet detection [10] [12] [13]. The analytical method employs C18 stationary phases with gradient elution systems incorporating acetonitrile and phosphate buffer systems [30] [32]. Detection wavelengths of 254 nanometers provide optimal sensitivity for the quinazoline chromophore [1] [30].

Table 1: Quality Control Specifications for WHI-P180 Hydrochloride

ParameterSpecificationAnalytical MethodReference
Purity≥97.0%High-Performance Liquid Chromatography [10] [12]
Water Content≤2.0%Karl Fischer Titration [1]
AppearanceWhite to Light Yellow PowderVisual Inspection [1] [10]
Nuclear Magnetic ResonanceConforms to Structure¹H Nuclear Magnetic Resonance [10] [12]
High-Performance Liquid Chromatography Purity97.63%Reversed-Phase High-Performance Liquid Chromatography [10] [12]

Nuclear magnetic resonance spectroscopy serves as a complementary identification technique, confirming structural integrity through characteristic chemical shift patterns [10] [12]. The ¹H nuclear magnetic resonance spectrum exhibits diagnostic signals consistent with the expected molecular structure, including aromatic proton resonances and methoxy group signatures [9] [11].

Water content determination through Karl Fischer titration ensures compliance with pharmaceutical standards, with specifications typically requiring water content below 2.0% [1] [10]. This parameter proves critical for maintaining chemical stability and preventing hydrolytic degradation [14] [31].

Additional quality control parameters include residual solvent analysis, heavy metal content determination, and microbiological testing where applicable [9] [14]. These comprehensive analytical protocols ensure consistent product quality and regulatory compliance [11] [28].

Solubility and Stability Under Physiological Conditions

WHI-P180 hydrochloride demonstrates limited aqueous solubility, characteristic of many quinazoline derivatives [2] [15] [34]. The compound exhibits solubility of approximately 0.5 milligrams per milliliter in phosphate-buffered saline when employing a co-solvent system with dimethyl formamide [34]. In purely aqueous systems, the compound shows minimal solubility, necessitating the use of organic co-solvents for biological applications [15] [34].

Table 2: Solubility Profile of WHI-P180 Hydrochloride

Solvent SystemSolubility (mg/mL)Temperature (°C)Reference
Dimethyl Sulfoxide59.025 [2] [15]
Dimethyl Formamide25.025 [34]
Phosphate-Buffered Saline:Dimethyl Formamide (1:1)0.525 [34]
Water<0.125 [15]
EthanolInsoluble25 [15]

The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form, a common pharmaceutical strategy for improving bioavailability [35] . This ionic form facilitates dissolution in polar environments while maintaining structural integrity [35] [31].

Stability studies under physiological conditions reveal that WHI-P180 hydrochloride maintains chemical integrity in buffered aqueous systems at physiological pH ranges [31] [33]. The compound demonstrates stability in phosphate-buffered saline solutions for periods up to 24 hours when stored at ambient temperature [34] [14]. However, extended storage in aqueous solutions is not recommended due to potential hydrolytic degradation [34] [31].

The quinazoline ring system exhibits inherent stability under neutral to slightly acidic conditions, consistent with the physiological pH range [31] [33]. The presence of electron-donating methoxy substituents on the quinazoline ring enhances overall molecular stability by reducing susceptibility to nucleophilic attack [31] [24].

Storage recommendations specify maintenance at temperatures below 15°C under inert atmospheric conditions to prevent oxidative degradation [1] [14]. The compound demonstrates hygroscopic properties, requiring storage in sealed containers with appropriate desiccation [1] [3]. Under recommended storage conditions, WHI-P180 hydrochloride maintains stability for periods exceeding four years [34].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

333.0880191 g/mol

Monoisotopic Mass

333.0880191 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2023
[1]. An R, et al. Cellular phototoxicity evoked through the inhibition of human ABC transporter ABCG2 by cyclin-dependent kinase inhibitors in vitro. Pharm Res. 2009 Feb;26(2):449-58.

[2]. Chen CL, et al. Pharmacokinetics and biologic activity of the novel mast cell inhibitor, 4-(3-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline in mice. Pharm Res. 1999 Jan;16(1):117-22.

Explore Compound Types